HMN-214 is a synthetic stilbene derivative classified as an antitumor agent and functions as a prodrug for HMN-176. [, ] In scientific research, HMN-214 serves as a valuable tool to investigate the role of polo-like kinase 1 (PLK1) in cell cycle regulation and explore its potential as a therapeutic target for cancer treatment. [, , ]
HMN-214 is classified as an antitumor agent and a PLK1 inhibitor. Its mechanism of action is primarily through the inhibition of PLK1, which plays a vital role in cell cycle regulation and mitosis. The compound's ability to interfere with PLK1 localization and function positions it as a candidate for targeted cancer therapies.
The synthesis of HMN-214 involves the chemical modification of stilbene derivatives to enhance bioavailability and therapeutic efficacy. While specific synthetic routes may vary, the general approach includes:
The precise parameters for temperature, reaction time, and solvent systems are tailored to optimize yield and purity during the synthesis process.
The molecular structure of HMN-214 can be described by its chemical formula, CHNO, which indicates the presence of functional groups characteristic of stilbene compounds. Key features include:
Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound.
HMN-214 undergoes various chemical reactions that are critical for its function as an anticancer agent:
In vitro studies have demonstrated that HMN-214 significantly inhibits cell proliferation in various cancer cell lines, showcasing its potential efficacy against drug-resistant phenotypes.
The mechanism of action of HMN-214 primarily revolves around its role as a PLK1 inhibitor:
Studies have shown that HMN-214 can significantly reduce the phosphorylation levels of key proteins involved in cell cycle regulation, further supporting its role as a potent anticancer agent.
HMN-214 exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.
HMN-214 has several promising applications in scientific research and clinical settings:
Ongoing research aims to explore combination therapies involving HMN-214 with other chemotherapeutic agents to enhance treatment outcomes for patients with resistant cancers.
HMN-214 is an orally bioavailable prodrug that targets Polo-like Kinase 1 (PLK1), a serine/threonine kinase regulating mitotic entry, centrosome maturation, and chromosomal segregation. PLK1 contains two critical domains: an N-terminal catalytic kinase domain and a C-terminal polo-box domain (PBD) that facilitates subcellular localization and substrate interactions [1] [2]. The active metabolite of HMN-214, HMN-176, binds to the kinase domain, preventing PLK1 autophosphorylation at Thr210—a key step for its activation. This inhibition disrupts PLK1's spatial orientation and impedes its dissociation from the PBD, rendering the kinase functionally inert [1] [4].
Transcriptomic analyses of neuroblastoma (NB) patient samples (n=1,235) reveal that elevated PLK1 expression inversely correlates with overall survival (p < 10−20) and disease progression [1]. Functionally, HMN-214 induces dose-dependent suppression of PLK1 phosphorylation in NB cells, leading to downstream dysregulation of cell-cycle regulators like CDK1, Cyclin B1, and WEE1. Consequently, cells accumulate in the G2/M phase (6- to 10-fold increase) and undergo apoptosis [1] [2].
Table 1: Functional Consequences of PLK1 Inhibition in Cancer Models
Cell Line Type | Proliferation IC50 | G2/M Arrest | Apoptosis Induction |
---|---|---|---|
MYCN-amplified NB | 0.12 μM | 6.0-fold increase | 3.5-fold increase |
MYCN-nonamplified NB | 0.15 μM | 10.5-fold increase | 3.0-fold increase |
Drug-resistant tumors | 0.143–0.265 μM | Sustained | MDR1 downregulation |
Data compiled from [1] [3] [5]
HMN-214 is engineered as a prodrug to overcome the poor oral bioavailability of its active metabolite, HMN-176. Upon oral administration, HMN-214 undergoes rapid enzymatic hydrolysis in the plasma and liver, releasing HMN-176 within minutes [1] [4]. Pharmacokinetic studies in rats show that a 33 mg/kg dose achieves peak plasma concentrations of HMN-176 within 1–2 hours, with a bioavailability exceeding 80% [6].
Phase I trials in humans demonstrate dose-proportional increases in the area under the curve (AUC) of HMN-176, though not in maximal concentration (Cmax). Notably, repeated dosing shows no accumulation of HMN-176, indicating consistent metabolic clearance [4] [7]. The prodrug strategy significantly enhances antitumor efficacy: In xenograft models, oral HMN-214 (10–20 mg/kg) suppresses tumor growth comparably to intravenous chemotherapeutics like cisplatin, without neurotoxicity [6] [7].
Table 2: Pharmacokinetic Profile of HMN-214/HMN-176 Conversion
Parameter | HMN-214 (Prodrug) | HMN-176 (Metabolite) |
---|---|---|
Bioavailability | >80% | N/A |
Tmax | 1–2 hours | 1.5–3 hours |
AUC Proportionality | Dose-dependent | Dose-dependent |
Accumulation Potential | None | None |
Beyond PLK1 inhibition, HMN-176 directly sabotages centrosome-mediated microtubule (MT) nucleation—a process critical for bipolar spindle assembly. In Spisula solidissima oocyte extracts, HMN-176 (0.025–2.5 μM) inhibits aster formation by >90% by binding γ-tubulin ring complexes (γ-TuRCs) at centrosomes [8]. This prevents MT polymerization from centrosomal templates, evidenced by in vitro assays where isolated human centrosomes exposed to HMN-176 fail to nucleate MTs despite normal tubulin kinetics [8].
In NB and HeLa cells, HMN-176 induces multipolar spindles and short, disorganized MTs. This disrupts mitotic fidelity, triggering chromosomal missegregation and aneuploidy. The 3D spheroid tumor models further validate this mechanism: HMN-214 reduces NB spheroid mass by 50% at 1 μM, correlating with centrosome fragmentation observed via immunofluorescence [1] [8].
HMN-176 delays satisfaction of the spindle assembly checkpoint (SAC), a safeguard ensuring proper chromosome attachment to spindles. In human RPE1 and CFPAC-1 cells, HMN-176 (2.5 μM) prolongs SAC activation by >300%, forcing cells into a mitotic arrest that culminates in apoptosis [8]. Mechanistically, disrupted MT-kinetochore interactions prevent SAC silencing, as HMN-176-generated spindles cannot achieve stable bipolar orientation [1] [8].
This SAC hyperactivation synergizes with PLK1 inhibition: While PLK1 blockade impairs centrosome maturation, HMN-176-induced MT chaos amplifies SAC signaling. Consequently, cells undergo irreversible mitotic arrest, evidenced by elevated cyclin B1 levels and caspase-3 activation [1] [4].
Table 3: Mitotic Disruption Parameters in Cellular Models
Process Affected | HMN-176 Concentration | Observed Defect | Outcome |
---|---|---|---|
Aster formation | 0.25–2.5 μM | >90% inhibition in oocytes | Failed MT nucleation |
SAC satisfaction | 2.5 μM | 300% prolongation in RPE1 cells | Mitotic arrest |
Spindle polarity | 1–3 μM | Multipolar spindles in 85% of HeLa cells | Aneuploidy |
Table 4: Key Chemical Properties of HMN-214
Property | Value |
---|---|
Chemical Name | (E)-4-(2-(N-Acetyl-4-methoxybenzenesulfonamido)stilbazole 1-oxide |
Molecular Formula | C22H20N2O5S |
Molecular Weight | 424.47 g/mol |
CAS Registry Number | 173529-46-9 |
Solubility (DMSO) | 12 mg/mL (28.27 mM) |
Mechanism | PLK1 inhibitor and centrosome disruptor |
Primary Metabolite | HMN-176 |
Development Status | Preclinical (Discontinued)* |
*Development status noted in [7] *
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7